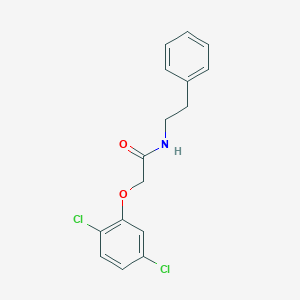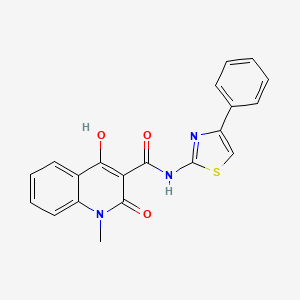![molecular formula C18H20N2O5S2 B15043397 4-Methyl-5-(morpholine-4-carbonyl)-2-[(thiophene-2-carbonyl)-amino]-thiophene-3-carboxylic acid ethyl ester](/img/structure/B15043397.png)
4-Methyl-5-(morpholine-4-carbonyl)-2-[(thiophene-2-carbonyl)-amino]-thiophene-3-carboxylic acid ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ETHYL 4-METHYL-5-(MORPHOLINE-4-CARBONYL)-2-(THIOPHENE-2-AMIDO)THIOPHENE-3-CARBOXYLATE: is a complex organic compound that features a unique structure combining thiophene rings and a morpholine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-METHYL-5-(MORPHOLINE-4-CARBONYL)-2-(THIOPHENE-2-AMIDO)THIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Thiophene Core: The thiophene rings can be synthesized through a series of cyclization reactions involving sulfur-containing precursors.
Introduction of the Morpholine Moiety: The morpholine group can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the thiophene ring is replaced by the morpholine.
Esterification: The carboxylate ester group is typically introduced through esterification reactions involving carboxylic acids and alcohols under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene rings, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at positions adjacent to the thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Various substituted thiophene derivatives
Scientific Research Applications
ETHYL 4-METHYL-5-(MORPHOLINE-4-CARBONYL)-2-(THIOPHENE-2-AMIDO)THIOPHENE-3-CARBOXYLATE has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic semiconductors and conductive polymers.
Biological Studies: It is used in studies exploring its interactions with biological macromolecules, such as proteins and nucleic acids.
Mechanism of Action
The mechanism of action of ETHYL 4-METHYL-5-(MORPHOLINE-4-CARBONYL)-2-(THIOPHENE-2-AMIDO)THIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors involved in disease pathways. The thiophene rings and morpholine moiety contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
ETHYL 4-METHYL-5-(MORPHOLINE-4-CARBONYL)-2-(THIOPHENE-2-AMIDO)THIOPHENE-3-CARBOXYLATE: can be compared with other thiophene-based compounds and morpholine derivatives.
Uniqueness
- The combination of thiophene rings and a morpholine moiety in a single molecule is relatively unique, providing a distinct set of chemical and biological properties.
- Compared to other thiophene derivatives, this compound may exhibit enhanced stability and reactivity due to the presence of the morpholine group.
Properties
Molecular Formula |
C18H20N2O5S2 |
|---|---|
Molecular Weight |
408.5 g/mol |
IUPAC Name |
ethyl 4-methyl-5-(morpholine-4-carbonyl)-2-(thiophene-2-carbonylamino)thiophene-3-carboxylate |
InChI |
InChI=1S/C18H20N2O5S2/c1-3-25-18(23)13-11(2)14(17(22)20-6-8-24-9-7-20)27-16(13)19-15(21)12-5-4-10-26-12/h4-5,10H,3,6-9H2,1-2H3,(H,19,21) |
InChI Key |
NHFFTGBPBALHEU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)N2CCOCC2)NC(=O)C3=CC=CS3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-4-methylbenzamide](/img/structure/B15043323.png)
![1-Methyl-17-(4-methyl-2-nitrophenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)](/img/structure/B15043328.png)
![N-(2,3-dimethylphenyl)-4-(4-methylpiperidin-1-yl)-6-{(2E)-2-[(6-nitro-1,3-benzodioxol-5-yl)methylidene]hydrazinyl}-1,3,5-triazin-2-amine](/img/structure/B15043334.png)
![4-{[(E)-(4-hydroxy-3-methoxy-5-nitrophenyl)methylidene]amino}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B15043339.png)
![6-methyl-2-[(2E)-2-(2-phenylpropylidene)hydrazinyl]pyrimidin-4-ol](/img/structure/B15043343.png)
![4-(methoxymethyl)-6-methyl-2-[(2E)-2-(2-nitrobenzylidene)hydrazinyl]pyridine-3-carbonitrile](/img/structure/B15043348.png)

![4-[(2E)-2-(2-hydroxybenzylidene)hydrazinyl]-N-(4-iodo-2-methylphenyl)-4-oxobutanamide](/img/structure/B15043359.png)
![N'-[(E)-[4-(2,4-Dinitrophenoxy)-3-methoxyphenyl]methylidene]-3-fluorobenzohydrazide](/img/structure/B15043364.png)


![N-methyl-N-(4-{(2Z)-2-[3-methyl-5-oxo-1-(4-phenyl-1,3-thiazol-2-yl)-1,5-dihydro-4H-pyrazol-4-ylidene]hydrazinyl}phenyl)acetamide](/img/structure/B15043385.png)
![2-bromo-N-[3-(naphthalen-1-ylcarbamoyl)phenyl]benzamide](/img/structure/B15043393.png)
